1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
The compound 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide features a pyrrolidinone core substituted with a 2-fluorophenyl group at position 1 and a carboxamide linkage to a 1,3,4-thiadiazole ring bearing a phenoxymethyl substituent.
Properties
Molecular Formula |
C20H17FN4O3S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-8-4-5-9-16(15)25-11-13(10-18(25)26)19(27)22-20-24-23-17(29-20)12-28-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,24,27) |
InChI Key |
CPUCHHMQPQFMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Condensation: Condensation reactions involving the carboxamide group can lead to the formation of various amides and imides
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests several potential biological activities. Similar compounds have demonstrated various pharmacological properties, including:
- Antimicrobial Activity : Compounds with thiadiazole moieties have been noted for their antimicrobial properties. The incorporation of the pyrrolidine and phenoxymethyl groups may enhance these effects.
- Anticancer Properties : Structural analogs have shown promise in inhibiting cancer cell proliferation. The unique arrangement of functional groups may allow for selective targeting of cancerous cells.
- Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this one may act as inhibitors of specific inflammatory pathways.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. This compound can serve as a lead compound in SAR studies, allowing researchers to modify various substituents to optimize efficacy and reduce toxicity.
Synthesis and Development of Derivatives
The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves multiple synthetic steps, making it a candidate for developing derivatives with enhanced properties or reduced side effects.
Interaction Studies
Research into the compound's interactions with biological macromolecules (e.g., proteins and enzymes) can provide insights into its mechanism of action. Such studies can be conducted using techniques like molecular docking and in vitro assays to elucidate binding affinities and inhibition constants.
Comparative Analysis with Related Compounds
To contextualize its potential applications, the following table compares 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide with similar compounds:
| Compound Name | Description | Potential Applications |
|---|---|---|
| 1-(4-fluorophenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide | Similar structure with a different phenyl substituent | Antimicrobial and anticancer |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivatives | Known for antimicrobial properties | Antimicrobial |
| N-[4-(chlorophenyl)thiazolyl]-carboxamides | Exhibits anticancer activity | Anticancer |
This comparative analysis highlights the unique aspects of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide while situating it within a broader context of related compounds.
Case Study 1: Anticancer Activity Evaluation
In vitro studies conducted on structural analogs have shown significant cytotoxic effects against various cancer cell lines. These studies utilized assays such as MTT and colony formation to assess cell viability and proliferation rates.
Case Study 2: Anti-inflammatory Mechanism Exploration
Molecular docking studies have indicated that similar compounds may inhibit enzymes involved in inflammatory pathways. Further investigation using animal models could validate these findings and explore therapeutic potentials.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Electronic and Steric Effects
- Fluorophenyl Position : The target’s 2-fluorophenyl group introduces ortho steric effects and moderate electron withdrawal, whereas the 4-fluorophenyl in provides para-directed electronic effects without steric interference .
Biological Activity
1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with potential biological activity due to its unique structural features. This compound includes a pyrrolidine core, a thiadiazole moiety, and a fluorophenyl group, which may enhance its lipophilicity and interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with related compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrrolidine ring.
- Introduction of the fluorophenyl group.
- Formation of the thiadiazole ring.
- Coupling with the phenoxymethyl group.
These steps require careful optimization to maximize yield and purity.
The biological activity of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the thiadiazole and pyrrolidine rings allows for potential binding and modulation of these targets, which may lead to therapeutic effects against various diseases.
Anticancer Properties
Research indicates that compounds similar to 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide exhibit significant anticancer activity. For example:
- Compounds with thiadiazole derivatives have shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 32.2 | HCV NS5B RNA polymerase |
| Compound B | 0.26 | HIV Reverse Transcriptase |
| 1-(2-fluorophenyl)... | TBD | TBD |
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi effectively. The exact mechanism often involves disruption of cellular processes or inhibition of key metabolic pathways .
Case Studies
Case Study 1: Antiviral Activity
A study explored the antiviral potential of thiadiazole derivatives against Hepatitis C virus (HCV). The results indicated that certain derivatives inhibited HCV replication significantly, suggesting a promising avenue for further research in antiviral drug development .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of a library of oxadiazole derivatives related to thiadiazoles. The findings revealed that several compounds exhibited potent cytotoxicity against human tumor cells, highlighting the importance of structural modifications in enhancing biological activity .
Comparative Analysis
The following table summarizes the biological activities and characteristics of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
